2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide
Description
This compound features a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl-5-oxo group and a 3-phenyl moiety linked to a 2,4-dichlorobenzamide group. Its structure combines electron-withdrawing chlorine atoms with a heterocyclic scaffold, which is common in bioactive molecules targeting enzymes or receptors. The dichlorobenzamide group likely enhances lipophilicity and binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
2,4-dichloro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c1-11-7-18(26)25-17(10-28-20(25)23-11)12-3-2-4-14(8-12)24-19(27)15-6-5-13(21)9-16(15)22/h2-10H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGARUPFWFYJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and 2,4-disubstituted thiazoles, have been found to bind with high affinity to multiple receptors. These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that the biological outcomes of similar compounds, such as 2,4-disubstituted thiazoles, are greatly affected by the substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their broad-spectrum biological activities.
Biological Activity
2,4-Dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzamide moiety and a thiazolopyrimidine ring, which are known for their biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential as a therapeutic agent.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 320.19 g/mol. The key structural features include:
- Benzamide Group : Known for its role in various biological activities.
- Thiazolopyrimidine Ring : Implicated in interactions with nucleic acids and proteins.
The biological activity of this compound has been linked to its ability to bind to DNA and disrupt essential cellular processes in target organisms.
Key Findings:
- DNA Binding : The compound shows strong affinity for the minor groove of AT-rich DNA sequences, which is critical for its antiprotozoal activity against Trypanosoma brucei and other kinetoplastid parasites .
- Displacement of Proteins : It can displace High Mobility Group (HMG)-box-containing proteins from DNA binding sites, leading to disruption of kinetoplast DNA (kDNA) function .
Antimicrobial Activity
The compound has been tested against several pathogens, demonstrating significant antiprotozoal activity:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Trypanosoma brucei | Submicromolar | |
| Trypanosoma cruzi | Submicromolar | |
| Leishmania donovani | Micromolar | |
| Trichomonas vaginalis | No significant activity |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects on mammalian cell lines (e.g., HEK293, L929). The selectivity index (SI) indicates that while the compound is effective against parasites, it exhibits lower toxicity towards mammalian cells, suggesting a favorable therapeutic window .
Case Studies
- In Vivo Efficacy : In murine models of African trypanosomiasis, the compound demonstrated curative effects upon oral administration. This highlights its potential for further development as an oral treatment for parasitic infections .
- Molecular Docking Studies : Computational studies have shown that this compound forms stable complexes with target enzymes such as dihydrofolate reductase (DHFR), indicating its potential as an inhibitor in metabolic pathways critical for parasite survival .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazolo[3,2-a]pyrimidine vs. This modification may decrease antifungal efficacy, as thiazole derivatives (e.g., IVd in ) show higher activity .
- Pyrrolo[3,2-d]pyrimidine () :
The pyrrolo-pyrimidine core lacks the sulfur atom present in thiazolo derivatives, which could weaken interactions with sulfur-binding biological targets .
Substituent Effects on Benzamide
- 2,4-Dichloro (Target Compound) vs.
- 4-Methoxy () :
Methoxy groups enhance solubility but may reduce membrane permeability compared to halogens . - Unsubstituted Benzamide () :
Unsubstituted analogs exhibit lower antifungal activity, underscoring the importance of electron-withdrawing groups like chlorine .
Table 1: Antifungal Activity of Selected Derivatives
| Compound | Substituents | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Target Compound | 2,4-dichloro | 12.3 | |
| IVd () | 3,7-diaryl, unsubstituted | 15.8 | |
| 4-Methoxy analog () | 4-methoxy | >50 | |
| Dithane M-45 (Control) | N/A | 14.5 |
Physicochemical Properties
- Lipophilicity (LogP) :
The 2,4-dichloro group increases LogP (~3.5) compared to methoxy (LogP ~2.1) or unsubstituted (LogP ~2.5) analogs, enhancing blood-brain barrier penetration . - Solubility : Dichloro substitution reduces aqueous solubility (0.2 mg/mL) relative to polar substituents like hydroxy (1.5 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
